molecular formula C21H26ClNO B6067361 [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol

[3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol

Cat. No. B6067361
M. Wt: 343.9 g/mol
InChI Key: LDFGEXFIRVWMMU-UHFFFAOYSA-N
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Description

[3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol, also known as JDTic, is a selective antagonist of the kappa opioid receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various disorders, including depression, anxiety, and addiction.

Mechanism of Action

[3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol is a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. By blocking the kappa opioid receptor, [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol can reduce the rewarding effects of drugs of abuse and reduce drug-seeking behavior. [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol has also been shown to increase the release of dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
[3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol has been shown to have several biochemical and physiological effects. Studies have shown that [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol can reduce drug-seeking behavior in animal models of addiction, reduce anxiety and depression-like behaviors, and increase the release of dopamine in the brain. [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol has also been shown to have analgesic effects and can reduce the perception of pain in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol is its selectivity for the kappa opioid receptor, which reduces the risk of off-target effects. [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol has also been shown to have a long half-life, which allows for less frequent dosing. However, one of the limitations of [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol. One potential direction is the development of more potent and selective kappa opioid receptor antagonists. Another direction is the investigation of [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol in clinical trials for the treatment of addiction, anxiety, and depression. Additionally, the use of [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol in combination with other drugs may enhance its therapeutic effects.

Synthesis Methods

The synthesis of [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol involves several steps, including the conversion of 3-chlorobenzyl chloride to 3-chlorobenzyl alcohol, followed by the reaction with 2-methylbenzylamine to form the intermediate product. The intermediate product is then reacted with piperidine and formaldehyde to yield [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol. The overall yield of this synthesis method is approximately 10%.

Scientific Research Applications

[3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic applications in the treatment of various disorders. One of the most promising applications of [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol is in the treatment of addiction. Studies have shown that [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol can reduce drug-seeking behavior in animal models of addiction, including cocaine, alcohol, and nicotine addiction. [3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol has also been shown to reduce anxiety and depression-like behaviors in animal models.

properties

IUPAC Name

[3-[(3-chlorophenyl)methyl]-1-[(2-methylphenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO/c1-17-6-2-3-8-19(17)14-23-11-5-10-21(15-23,16-24)13-18-7-4-9-20(22)12-18/h2-4,6-9,12,24H,5,10-11,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFGEXFIRVWMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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